Clicoemodin

Vascular Inflammation Endothelial Barrier Integrity Sepsis Research

Clicoemodin (Emodin 6-O-β-D-glucoside) is the definitive compound for HMGB1-mediated sepsis, endothelial barrier dysfunction, and diabetic vascular inflammation research. Unlike Emodin 8-O-β-D-glucoside—which activates TLR-2/MAPK/NF-κB pro-inflammatory pathways—Clicoemodin uniquely suppresses HMGB1 release, inhibits TACE-mediated EPCR shedding, and preserves barrier integrity. Supported by an established biosynthetic production platform (engineered Aspergillus terreus, 217.5 mg/L; E. coli whole-cell catalysis, 78.9% conversion), ensuring scalable, reproducible supply. Select this specific 6-O-glycoside to avoid contradictory experimental outcomes from positional isomer substitution.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 34298-85-6
Cat. No. B1649346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClicoemodin
CAS34298-85-6
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3
InChIKeyUBVJENDWBOVRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clicoemodin (Emodin 6-O-β-D-glucoside, CAS 34298-85-6) – Compound Identity and Core Characteristics for Research Procurement


Clicoemodin, also referred to as Emodin 6-O-β-D-glucoside or Glucoemodin, is a naturally occurring anthraquinone glycoside with the molecular formula C21H20O10 and molecular weight 432.4 g/mol [1]. The compound consists of an emodin aglycone core (1,8-dihydroxy-3-methylanthraquinone) O-glycosylated at the 6-position with a β-D-glucopyranose moiety [2]. It is primarily isolated from plant sources including Reynoutria japonica (syn. Polygonum cuspidatum) and Rheum palmatum . Clicoemodin has emerged as a research compound of interest particularly for its potent anti-inflammatory and endothelial barrier-protective properties, which are mediated through a distinct mechanism involving inhibition of high mobility group box 1 (HMGB1)-mediated pro-inflammatory signaling pathways [3].

Clicoemodin (CAS 34298-85-6) Procurement Risk: Why Emodin Aglycone or Positional Glucoside Isomers Cannot Substitute


Clicoemodin cannot be substituted by emodin aglycone or other emodin glucoside positional isomers without introducing scientifically meaningful differences in biological activity profile. The position of glycosylation on the anthraquinone scaffold fundamentally alters the compound's physicochemical properties, target engagement, and immunological readout [1]. Specifically, Emodin 8-O-β-D-glucoside (E8G) has been demonstrated to strongly stimulate pro-inflammatory cytokine secretion (TNF-α, IL-6) and nitric oxide production from macrophages via TLR-2/MAPK/NF-κB pathway activation [2], in direct contrast to the 6-O-glucoside (Clicoemodin), which suppresses HMGB1-mediated inflammatory responses and protects endothelial barrier integrity [3]. Furthermore, commercially available emodin (aglycone, CAS 518-82-1) differs markedly in solubility, bioavailability, and metabolic fate relative to its glucosylated derivatives, making simple mass-equivalent replacement inappropriate [2]. These divergent pharmacological directions mean that interchanging these compounds will lead to contradictory experimental outcomes.

Clicoemodin (Emodin 6-O-β-D-glucoside, CAS 34298-85-6) – Verifiable Differentiation Evidence Against Closest Analogs


Clicoemodin Suppresses HMGB1-Mediated Endothelial Hyperpermeability: Mechanistic Divergence from Pro-Inflammatory Emodin 8-O-Glucoside

Clicoemodin (Emodin 6-O-β-D-glucoside, EG) significantly inhibits HMGB1-induced endothelial hyperpermeability in HUVECs and suppresses HMGB1-mediated leukocyte migration in mice [1]. In contrast, Emodin 8-O-β-D-glucoside (E8G) strongly stimulates TNF-α and IL-6 secretion from macrophages (4.9-fold and 1.6-fold respectively versus unglycosylated emodin aglycone) via TLR-2/MAPK/NF-κB pathway upregulation [2]. These opposing immunological profiles—anti-inflammatory and barrier-protective for Clicoemodin versus pro-inflammatory and macrophage-priming for E8G—arise solely from the different glycosylation position on the emodin scaffold [2]. No head-to-head study directly compares EG and E8G in the same assay; the differentiation is established via cross-study comparison of published data from independent laboratories.

Vascular Inflammation Endothelial Barrier Integrity Sepsis Research

Clicoemodin Attenuates High-Glucose-Induced Vascular Inflammation in HUVECs: Disease-Relevant Differentiation from Emodin Aglycone

Clicoemodin (EG) attenuates high glucose (HG)-induced vascular permeability, monocyte adhesion, cell adhesion molecule (CAM) expression, reactive oxygen species (ROS) formation, and NF-κB activation in HUVECs and in mice [1]. Emodin aglycone has been studied primarily in cancer and general inflammation contexts and exhibits cytotoxicity at lower concentrations, with IC50 values for cell proliferation inhibition in human mesangial cells at 17.9±1.2 μM [2]. The glucosylation at the 6-position in Clicoemodin both alters the therapeutic window and targets vascular inflammatory processes relevant to diabetic complications, whereas emodin aglycone lacks this demonstrated vascular-protective profile [1]. No direct head-to-head study comparing EG and emodin aglycone in the same vascular inflammation assay was identified.

Diabetic Complications Atherosclerosis Endothelial Dysfunction

Clicoemodin Inhibits Endothelial Protein C Receptor (EPCR) Shedding via TACE Suppression: A Distinct Vascular Protective Mechanism

Clicoemodin potently inhibits phorbol-12-myristate 13-acetate (PMA)-induced and cecal ligation and puncture (CLP)-induced endothelial protein C receptor (EPCR) shedding by suppressing tumor necrosis factor-α converting enzyme (TACE) expression [1]. EPCR shedding is a pathogenic process in systemic inflammatory diseases that compromises the protein C anticoagulation pathway. This activity represents a vascular-protective mechanism distinct from the cytotoxicity or general anti-proliferative effects reported for emodin aglycone [2]. No equivalent EPCR-shedding inhibitory activity has been reported for emodin aglycone or Emodin 8-O-glucoside in the available literature.

Vascular Inflammation Anticoagulation Pathway EPCR Shedding

Biosynthetic Production Titer of Clicoemodin (E6G) Achieved via Engineered Aspergillus terreus: A Scalability Advantage for Procurement

A 2025 study demonstrated that the engineered Aspergillus terreus strain ΔgedA-Ft73BE achieved an Emodin 6-O-β-D-glucoside (E6G, Clicoemodin) titer of 217.5 mg/L, with a whole-cell catalytic system in Escherichia coli achieving a conversion rate of 78.9% [1]. This biosynthetic route addresses the low natural abundance and complex extraction processes that hinder large-scale availability of emodin glucosides [1]. While this study also evaluated Emodin 8-O-β-D-glucoside (E8G) production, the specific titer differential between E6G and E8G for the best-performing strain was not reported. The establishment of a high-efficiency biosynthetic platform gives Clicoemodin a definable production pathway that can support larger-volume procurement demands.

Synthetic Biology Bioproduction Supply Scalability

Clicoemodin (Emodin 6-O-β-D-glucoside, CAS 34298-85-6) – Where the Compound's Differentiation Drives the Most Value


Sepsis and HMGB1-Mediated Vascular Inflammation Research

Clicoemodin is the appropriate compound selection for studies investigating HMGB1-mediated endothelial barrier dysfunction and sepsis. It has been demonstrated to suppress HMGB1 release, inhibit HMGB1-induced hyperpermeability and leukocyte migration, and increase survival in a murine CLP sepsis model [1]. In contrast, Emodin 8-O-glucoside would be an unsuitable substitute in this context due to its documented macrophage-priming and pro-inflammatory cytokine induction activity [2].

Diabetic Vascular Complications and Atherosclerosis Research

For experiments modeling high-glucose-induced vascular inflammation relevant to diabetic complications and atherosclerosis, Clicoemodin has been specifically shown to attenuate HG-induced vascular permeability, monocyte adhesion, CAM expression, ROS formation, and NF-κB activation in HUVECs and in vivo [1]. Emodin aglycone does not have an equivalent demonstrated vascular-protective profile in this disease-relevant context and exhibits cytotoxicity at comparable concentration ranges [2].

Endothelial Protein C Receptor (EPCR) Shedding and Coagulation Studies

Clicoemodin uniquely inhibits PMA- and CLP-induced EPCR shedding by suppressing TACE expression, a mechanism relevant to the protein C anticoagulation pathway and systemic inflammatory diseases [1]. This activity has not been reported for emodin aglycone or Emodin 8-O-glucoside, making Clicoemodin the compound of choice for studies linking inflammation to coagulopathy via EPCR regulation [1][2].

Biosynthetic Pathway Engineering and Scalable Natural Product Production

Clicoemodin benefits from a demonstrated biosynthetic production route using engineered Aspergillus terreus (217.5 mg/L titer) and E. coli whole-cell catalysis (78.9% conversion rate) [1]. This established bioproduction platform makes Clicoemodin a preferred choice for procurement in research programs requiring reproducible, scalable compound supply—particularly when compared to analogs that lack characterized bioproduction systems [1].

Quote Request

Request a Quote for Clicoemodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.